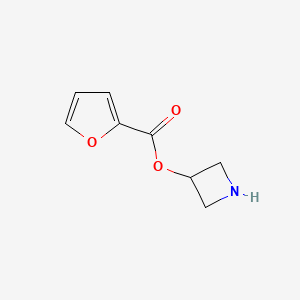![molecular formula C7H4BrFN2 B1525322 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-71-7](/img/structure/B1525322.png)
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number 1190309-71-7 . It has a linear formula of C7H4BrFN2 . The compound is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is defined by its Inchi Code: 1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) . The compound has a molecular weight of 215.02 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It is stored in a dark place, sealed in dry .Aplicaciones Científicas De Investigación
Cancer Therapy: FGFR Inhibition
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy . Abnormal activation of FGFR signaling pathways is associated with the progression and development of various cancers, including breast, lung, prostate, bladder, and liver cancers . These derivatives can inhibit cancer cell proliferation, induce apoptosis, and impede migration and invasion of cancer cells .
Kinase Inhibition
The compound has shown significant activity in kinase inhibition, which is a promising approach for treating diseases characterized by abnormal kinase activity . Kinases are enzymes that play a vital role in signal transduction and are implicated in conditions such as inflammation, cardiovascular diseases, and neurological disorders.
Antiproliferative Activity
Specific derivatives of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine have demonstrated potent antiproliferative activity against Hep3B cells, a human liver cancer cell line . This suggests its potential use in developing treatments that can prevent the growth of tumor cells.
Human Neutrophil Elastase Inhibition
Research has indicated that 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be used as a scaffold in targeting human neutrophil elastase (HNE) . HNE is an enzyme involved in various inflammatory diseases, and its inhibition can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Antimicrobial and Antifungal Applications
Compounds with the 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold have exhibited antimicrobial and antifungal activities . This opens up possibilities for their use in developing new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.
Drug Discovery and Development
The unique structure of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine makes it an attractive scaffold for drug discovery research . Its ability to bind with various biological targets allows for the design of new therapeutic agents with potential applications across a range of diseases.
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, is related to their inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDINLYNEISYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696596 | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190309-71-7 | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



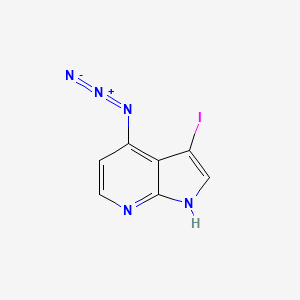
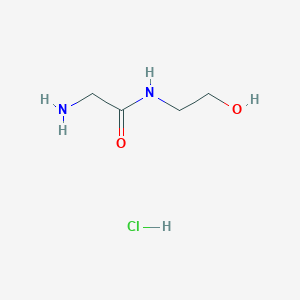
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)
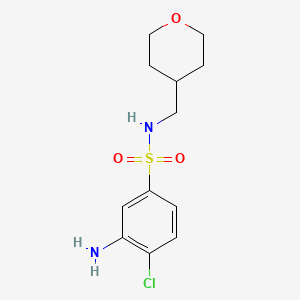
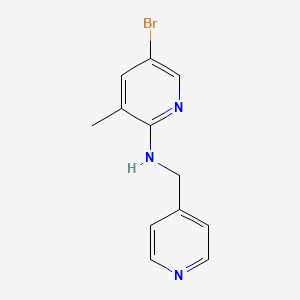
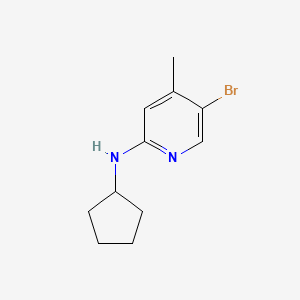
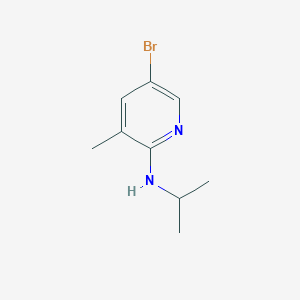
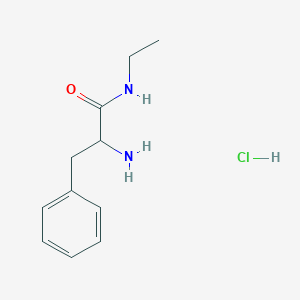
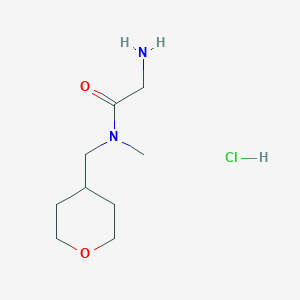
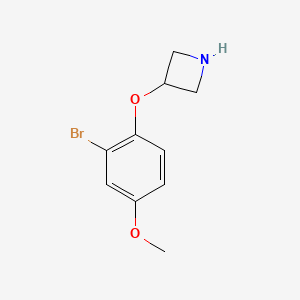
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
